N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S4 and its molecular weight is 493.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Insecticidal Assessment
Researchers have explored the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal potential. For example, compounds incorporating the thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing potential for agricultural applications (Fadda et al., 2017).
Antimicrobial and Antifungal Agents
Novel synthetic pathways have led to the creation of thiazolopyrimidine and related derivatives with significant antimicrobial and antifungal activities. Such compounds were evaluated against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).
Anticancer Screening
The synthesis of imidazothiadiazole analogs and their evaluation for anticancer activity has been a focus of recent research. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment strategies (Abu-Melha, 2021).
Chemical Synthesis and Drug Design
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has highlighted their role as potent inhibitors of kidney-type glutaminase (GLS), with implications for cancer therapy. Some analogs showed improved solubility and efficacy in preclinical models (Shukla et al., 2012).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S4/c1-3-28-19-23-22-17(31-19)21-14(25)10-30-18-20-13-7-8-29-15(13)16(26)24(18)11-5-4-6-12(9-11)27-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSWENKUVVCVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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